

# Application Notes and Protocols for Measuring Extracellular GABA Levels with NO-711

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## Compound of Interest

Compound Name: NO-711ME

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The concentration of GABA in the extracellular space is tightly controlled by GABA transporters (GATs), which facilitate its reuptake into neurons and glial cells.<sup>[1]</sup> Understanding the dynamics of extracellular GABA is essential for research in epilepsy, anxiety, sleep disorders, and neuropathic pain.<sup>[2][3]</sup> NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter subtype 1 (GAT-1).<sup>[4]</sup> By blocking GAT-1, NO-711 prevents the reuptake of GABA, leading to an increase in its extracellular concentration. This property makes NO-711 an invaluable pharmacological tool for studying the function of the GABAergic system.

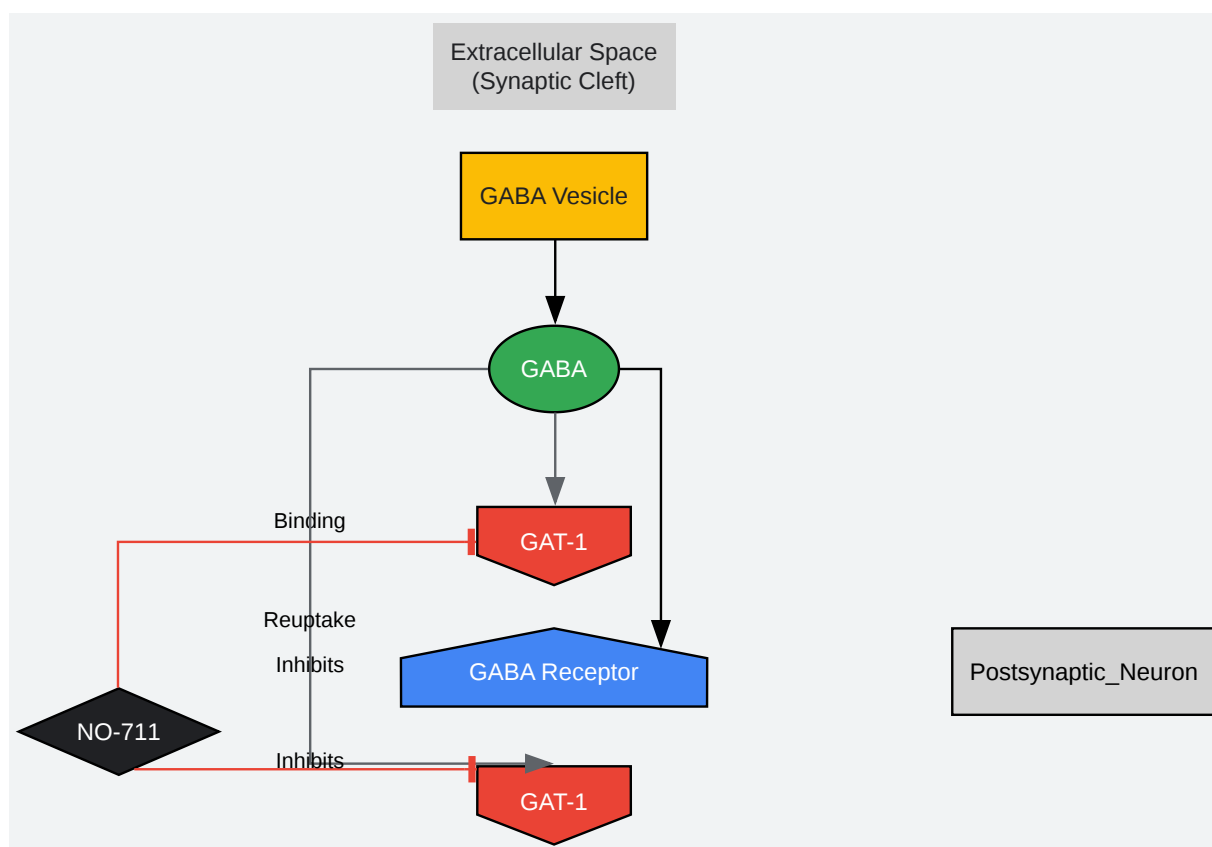
These application notes provide detailed protocols for utilizing NO-711 to measure and manipulate extracellular GABA levels, primarily focusing on the in vivo microdialysis technique.

## Mechanism of Action: NO-711 and GABAergic Signaling

GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABA receptors (e.g., GABA-A and GABA-

B) to produce an inhibitory signal. The action of GABA is terminated by its rapid removal from the extracellular space by GATs. GAT-1, expressed on both presynaptic terminals and astrocytes, is a key regulator of GABA levels.[3]

NO-711 is a derivative of guvacine and acts as a competitive inhibitor at the GAT-1 transporter. [5] By binding to GAT-1, NO-711 blocks the reuptake of GABA, causing it to remain in the extracellular space for a longer duration. This leads to an elevation of ambient GABA levels, which can enhance tonic GABAergic inhibition.[3][6] This mechanism is central to its use as a tool to study the consequences of elevated extracellular GABA and its potential as an anticonvulsant.[4]



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**Caption:** Mechanism of NO-711 action on GABA reuptake.

## Key Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules, including neurotransmitters like GABA, from the brain of awake, freely moving animals.[7][8]

Objective: To measure the effect of systemically or locally administered NO-711 on extracellular GABA concentrations in a specific brain region (e.g., hippocampus, thalamus).

Materials and Reagents:

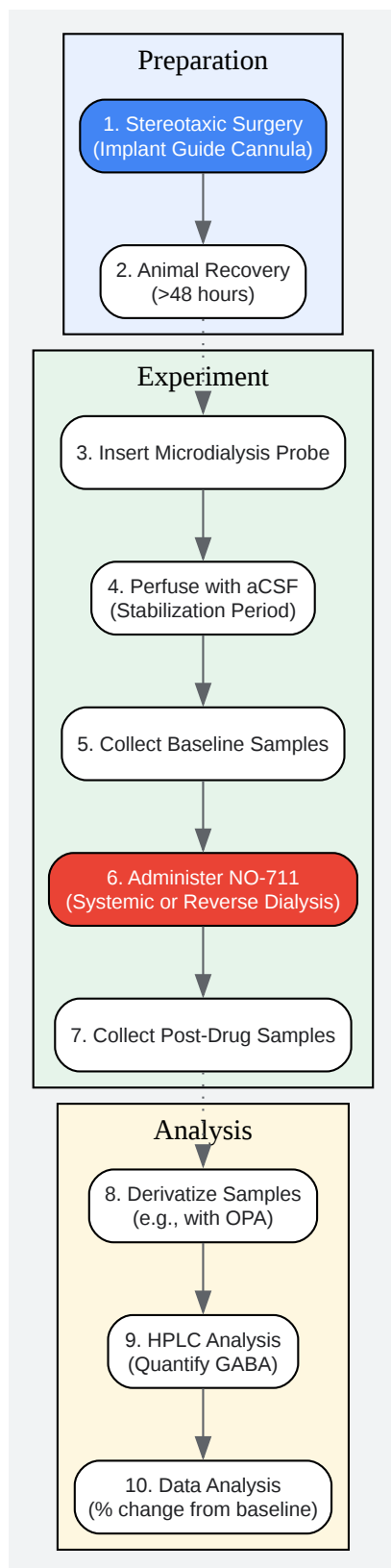
- Stereotaxic apparatus
- Microdialysis probes (with appropriate molecular weight cut-off)
- Perfusion pump
- Fraction collector
- Animal model (e.g., Sprague-Dawley rats)
- Anesthetics (e.g., isoflurane, chloral hydrate)
- Artificial cerebrospinal fluid (aCSF) for perfusion
- NO-711 hydrochloride (soluble in water or aCSF)
- HPLC system with electrochemical or fluorescence detection
- Reagents for derivatization (e.g., o-phthalaldehyde, OPA)[9]

Methodology:

- Stereotaxic Surgery and Probe Implantation:
  - Anesthetize the animal according to approved institutional protocols.
  - Secure the animal in a stereotaxic frame.
  - Implant a guide cannula targeted to the brain region of interest (e.g., ventrolateral thalamus, hippocampus).[1]

- Secure the cannula assembly to the skull with dental cement.
- Allow the animal to recover for at least 48 hours post-surgery.
- Microdialysis Procedure:
  - On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
  - Connect the probe to a perfusion pump and a fraction collector.
  - Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0  $\mu\text{L}/\text{min}$ ).[\[8\]](#)
  - Allow a stabilization period of at least 1-2 hours to achieve a steady baseline.
  - Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials. The temporal resolution for GABA can be as low as 5 minutes with a sensitive system.[\[9\]](#)
- Establishment of Baseline and NO-711 Administration:
  - Collect 3-4 consecutive baseline samples to ensure stable extracellular GABA levels.
  - Administer NO-711. This can be done via:
    - Systemic Injection: Intraperitoneal (i.p.) injection of NO-711 at doses ranging from 1 to 10 mg/kg.[\[2\]](#)
    - Reverse Dialysis: Infuse NO-711 directly into the target brain region by including it in the aCSF perfusate (e.g., 10-100  $\mu\text{M}$ ).[\[8\]](#)
  - Continue collecting dialysate fractions for 2-3 hours post-administration to monitor the change in GABA levels.
- GABA Quantification via HPLC:
  - Due to its low concentration, GABA in dialysates requires a highly sensitive analytical method.[\[9\]](#)[\[10\]](#)
  - Derivatize the samples with OPA to make GABA electrochemically or fluorescently active.

- Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
- Quantify GABA concentration by comparing the peak area to that of known standards. Proper chromatographic separation is critical to distinguish GABA from co-eluting compounds.[\[10\]](#)



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